MFCD06765061

Description

For instance, compounds with similar MDL identifiers (e.g., MFCD13195646 in and MFCD00003330 in ) share boronic acid or aromatic brominated structures, which are common in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name |

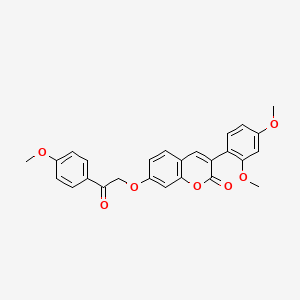

3-(2,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c1-29-18-7-4-16(5-8-18)23(27)15-32-20-9-6-17-12-22(26(28)33-24(17)14-20)21-11-10-19(30-2)13-25(21)31-3/h4-14H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGDCMUNHLZNHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MFCD06765061 typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and subsequent etherification reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Scientific Research Applications

MFCD06765061 has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of MFCD06765061 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and oxidative stress. The compound’s effects are mediated through its ability to bind to specific receptors and alter gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD06765061 (inferred properties) with two structurally related compounds from the evidence:

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Comparisons

CAS 1046861-20-4 (MFCD13195646) :

- Contains a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions.

- Lower solubility (0.24 mg/ml) compared to CAS 1761-61-1, likely due to bromine and chlorine substituents increasing hydrophobicity .

- Similar compounds listed in , such as (6-Bromo-2,3-dichlorophenyl)boronic acid (similarity score 0.87), highlight structural motifs critical for catalytic applications .

CAS 1761-61-1 (MFCD00003330) :

- A brominated aromatic compound with a carboxyl group, favoring electrophilic substitution reactions.

- Higher solubility (0.687 mg/ml) suggests better bioavailability, supported by its BBB permeability .

- Synthesis via green chemistry (A-FGO catalyst) emphasizes eco-friendly methodologies, a trend in modern pharmaceutical production .

This compound :

- Likely shares reactivity with boronic acids or brominated aromatics, given MDL series conventions.

- Predicted log P (~2.15) aligns with CAS 1046861-20-4, indicating comparable lipophilicity for membrane penetration .

Research Findings and Limitations

- Biological Relevance : CAS 1761-61-1’s BBB permeability and low CYP inhibition contrast with CAS 1046861-20-4’s higher log P and GI absorption, highlighting trade-offs in drug design .

- Limitations : Direct data on this compound is absent; inferences rely on structural parallels. Further experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.